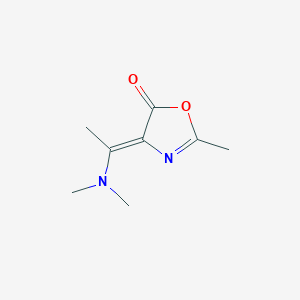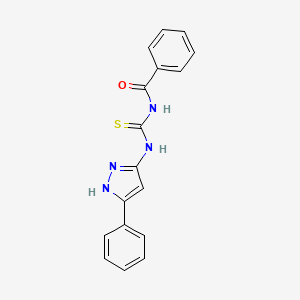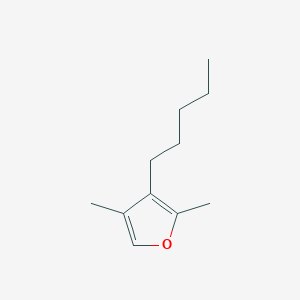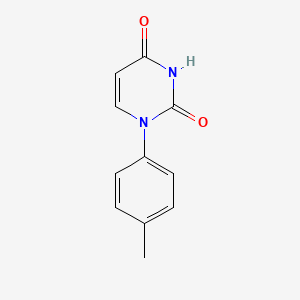![molecular formula C17H14Cl2N2O4S B12898427 Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate CAS No. 206256-33-9](/img/structure/B12898427.png)
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonyl and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-1H-indole-2-carboxylate: A synthetic derivative with similar functional groups.
Uniqueness
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
206256-33-9 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O4S |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-2-25-17(22)15-16(11-7-9(18)4-6-13(11)21-15)26(23,24)14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3 |
Clé InChI |
BYGDZLIDXHXKGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



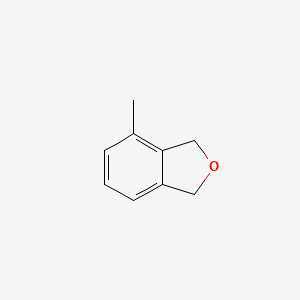
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
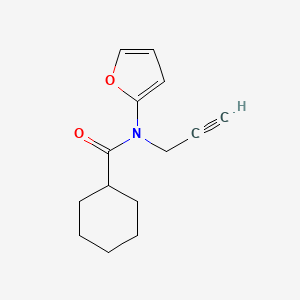
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)


![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
